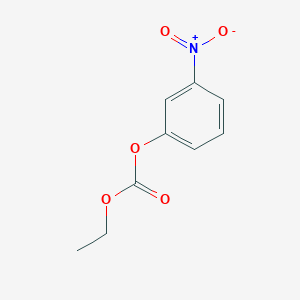

Ethyl 3-nitrophenyl carbonate

Description

Significance of Nitrophenyl Carbonates in Modern Organic Synthesis

Nitrophenyl carbonates, including the 4-nitrophenyl and the less common 3-nitrophenyl isomers, are highly valued in contemporary organic synthesis. Their importance stems from their role as efficient activating groups and their utility in the formation of other functional groups. For instance, they are widely used in the synthesis of carbamates, ureas, and other carbonates. tandfonline.comnih.gov The 4-nitrophenyl group, in particular, is an excellent leaving group, facilitating nucleophilic substitution reactions under mild conditions. nih.govemerginginvestigators.org This property is harnessed in the creation of protecting groups for sensitive functionalities like alcohols and amines, which can be cleaved under specific, often basic, conditions. emerginginvestigators.orgemerginginvestigators.org

The reactivity of nitrophenyl carbonates makes them key intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and biologically active compounds. ontosight.ainbinno.com For example, bis(4-nitrophenyl) carbonate is a versatile reagent used in peptide synthesis, ester synthesis, and as a cross-linking agent for proteins and nucleic acids. nbinno.com

Historical Context and Evolution of Carbonate Ester Applications

The study of carbonate esters dates back to the 19th century, but their application in synthesis has evolved significantly over time. Initially, their synthesis often involved the use of hazardous reagents like phosgene (B1210022). wikipedia.org Over the years, safer and more efficient methods have been developed, such as oxidative carbonylation and transesterification. wikipedia.org

The applications of carbonate esters have expanded from their use as simple solvents to crucial components in advanced materials and chemical synthesis. wikipedia.org For instance, the development of polycarbonates, linked by carbonate groups, has led to the production of durable materials like eyeglass lenses and bulletproof glass. wikipedia.org In the realm of energy storage, organic carbonates are essential solvents in lithium-ion batteries due to their ability to dissolve lithium salts. wikipedia.orgwikipedia.org The first commercial lithium-ion battery, developed by Akira Yoshino, utilized a carbonate ester-based electrolyte. wikipedia.org

Overview of Carbonate Ester Reactivity and Synthetic Versatility

Carbonate esters exhibit a range of reactivities that make them versatile tools in organic synthesis. They can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the displacement of one of the alkoxy groups. wikipedia.orgnih.gov The reactivity of the carbonate ester is influenced by the nature of the R and R' groups attached to the oxygen atoms. nih.gov For example, aryl carbonates are more reactive than dialkyl carbonates in transesterification reactions, where an alcohol displaces another alcohol from the carbonate. wikipedia.org

The hydrolysis of carbonate esters, which can be catalyzed by acids or bases, is another important reaction. nih.gov The mechanism of hydrolysis can vary depending on the structure of the carbonate ester and the reaction conditions. nih.govnih.gov Furthermore, some cyclic carbonates can undergo polymerization, a process that is synthetically valuable. wikipedia.org The versatility of carbonate esters is also evident in their use as protecting groups and as C1 building blocks in various synthetic transformations. acs.org

Ethyl 3-nitrophenyl carbonate

| Property | Data |

| Molecular Formula | C₉H₉NO₅ |

| Molecular Weight | 211.17 g/mol |

| CAS Number | 22719-89-7 |

| Appearance | Solid |

This data is compiled from general chemical information databases.

Research Findings on Ethyl 3-nitrophenyl carbonate

Ethyl 3-nitrophenyl carbonate serves as a versatile intermediate in organic synthesis. smolecule.com Its reactivity is largely dictated by the presence of the nitro group and the carbonate functionality.

Key reactions involving ethyl 3-nitrophenyl carbonate include:

Nucleophilic Aromatic Substitution: The nitro group can participate in these reactions, where a nucleophile attacks the electrophilic carbon of the nitrophenyl ring. smolecule.com

Transesterification: It can react with alcohols in the presence of a base to form different esters. smolecule.com

Hydrolysis: Under acidic or basic conditions, the carbonate group can be hydrolyzed. smolecule.com

While research on the specific biological activities of ethyl 3-nitrophenyl carbonate is not extensive, compounds containing nitrophenyl groups are known to exhibit a range of biological effects, and have been investigated for potential antimicrobial and anticancer properties. smolecule.com

Structure

3D Structure

Properties

CAS No. |

22719-89-7 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

ethyl (3-nitrophenyl) carbonate |

InChI |

InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-4-7(6-8)10(12)13/h3-6H,2H2,1H3 |

InChI Key |

YIGVFWSKHJXUEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Ethyl 3 Nitrophenyl Carbonate

Nucleophilic Substitution Reactions Involving the Nitrophenyl Moiety

Aromatic rings, typically rich in electrons, are generally poor candidates for nucleophilic attack. However, the presence of potent electron-withdrawing groups can decrease the electron density of the ring, making it susceptible to such reactions. libretexts.org This is a key feature of the reactivity of ethyl 3-nitrophenyl carbonate.

Nucleophilic aromatic substitution (SNAr) on the nitrophenyl group of ethyl 3-nitrophenyl carbonate proceeds through a well-established addition-elimination mechanism. wikipedia.orgorganicchemistrytutor.comnih.gov This two-step process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the ethyl carbonate group). organicchemistrytutor.comnih.gov This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The aromaticity of the ring is temporarily disrupted in this intermediate state. nih.gov The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the nitro group. wikipedia.orglibretexts.org The final step involves the departure of the leaving group, which restores the aromaticity of the ring and yields the substituted product. nih.gov

The nitro group (NO₂) plays a critical role in activating the aromatic ring for nucleophilic attack. libretexts.orgwikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com This reduction in electron density makes the ring more electrophilic and thus more susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com

The position of the nitro group relative to the leaving group is a determining factor in the feasibility of the SNAr reaction. libretexts.org For significant resonance stabilization of the Meisenheimer intermediate to occur, the nitro group must be positioned ortho or para to the site of nucleophilic attack. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of ethyl 3-nitrophenyl carbonate, the nitro group is in the meta position. This positioning means it cannot directly stabilize the negative charge of the intermediate through resonance, which would typically render the compound less reactive towards SNAr reactions compared to its ortho and para isomers. libretexts.orglibretexts.org However, the inductive electron-withdrawing effect of the meta-nitro group still enhances the electrophilicity of the ring to some extent. quora.com

| Feature | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Mechanism | Addition-Elimination |

| Key Intermediate | Meisenheimer Complex |

| Role of Nitro Group | Electron-withdrawing, activating the ring for nucleophilic attack. |

| Positional Influence | The meta-position of the nitro group offers less resonance stabilization for the intermediate compared to ortho and para isomers. libretexts.orglibretexts.org |

Transesterification Processes of the Carbonate Group

The carbonate functional group in ethyl 3-nitrophenyl carbonate is also a site of significant reactivity, particularly in transesterification reactions. This process involves the exchange of the ethyl group for another alcohol moiety and can be catalyzed by either bases or specific organocatalysts.

Transesterification of ethyl 3-nitrophenyl carbonate can be effectively achieved using an alcohol in the presence of a base. masterorganicchemistry.com The mechanism for this reaction under basic conditions involves a two-step addition-elimination pathway. masterorganicchemistry.comyoutube.com The base, typically an alkoxide corresponding to the alcohol being used, acts as a potent nucleophile. masterorganicchemistry.comyoutube.com

The reaction is initiated by the nucleophilic attack of the alkoxide on the electrophilic carbonyl carbon of the carbonate group. youtube.com This leads to the formation of a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, expelling the 3-nitrophenoxide ion as a leaving group to form a new carbonate ester. masterorganicchemistry.com The 3-nitrophenoxide is a relatively good leaving group due to the electron-withdrawing nature of the nitro group which stabilizes the resulting negative charge.

| Step | Description |

| 1. Nucleophilic Attack | An alkoxide ion attacks the carbonyl carbon of the carbonate. youtube.com |

| 2. Tetrahedral Intermediate | A transient tetrahedral intermediate is formed. youtube.com |

| 3. Elimination | The intermediate collapses, eliminating the 3-nitrophenoxide leaving group. |

| 4. Product Formation | A new carbonate ester is formed. |

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of alcohols, a reaction type that includes transesterification. researchgate.netsemanticscholar.orgorganic-chemistry.org In the context of ethyl 3-nitrophenyl carbonate, DMAP can significantly accelerate the transesterification process. nih.gov

The catalytic cycle begins with the nucleophilic attack of DMAP on the carbonyl carbon of the carbonate. semanticscholar.orgnih.gov This step is more rapid than the attack by a neutral alcohol due to the higher nucleophilicity of DMAP. semanticscholar.org This initial reaction forms a highly reactive N-acylpyridinium intermediate, with the expulsion of the 3-nitrophenoxide ion. This intermediate is a much more potent acylating agent than the original carbonate.

The alcohol reactant then attacks the N-acylpyridinium intermediate. nih.gov This leads to the formation of the new ester and the regeneration of the DMAP catalyst, allowing it to participate in further catalytic cycles. nih.gov This method is particularly advantageous as it can be performed under mild conditions and often requires only a catalytic amount of DMAP. semanticscholar.orgorganic-chemistry.org

Hydrolytic Stability and Degradation Pathways

The stability of ethyl 3-nitrophenyl carbonate in the presence of water is an important consideration. Generally, nitrophenyl carbonates are relatively stable in neutral or acidic aqueous solutions but are susceptible to hydrolysis under basic conditions. emerginginvestigators.org

The degradation pathway under basic hydrolysis mirrors the base-catalyzed transesterification process. A hydroxide (B78521) ion, acting as the nucleophile, attacks the carbonyl carbon of the carbonate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the 3-nitrophenoxide ion and an unstable ethyl carbonic acid, which readily decomposes to ethanol (B145695) and carbon dioxide. The release of the yellow-colored 4-nitrophenolate (B89219) upon hydrolysis of related 4-nitrophenyl carbonates is often used to monitor reaction kinetics spectrophotometrically, and a similar principle would apply to the 3-nitro isomer. emerginginvestigators.org The rate of hydrolysis is significantly accelerated in more basic conditions. emerginginvestigators.org

Acid-Catalyzed Hydrolysis of the Carbonate Linkage

The hydrolysis of ethyl 3-nitrophenyl carbonate under acidic conditions involves the cleavage of the carbonate's ester linkage. The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds via a series of equilibrium steps. chemguide.co.uklibretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen by a hydroxonium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. chemguide.co.uklibretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. chemguide.co.ukchemistrysteps.com

Following the formation of the tetrahedral intermediate, a proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a better leaving group (ethanol). The collapse of this intermediate, driven by the reformation of the carbonyl double bond, results in the expulsion of an ethanol molecule. The final step involves the deprotonation of the resulting protonated carbonic acid monoester by a water molecule, which regenerates the hydroxonium ion catalyst and yields 3-nitrophenyl carbonic acid. This intermediate is unstable and readily decarboxylates to form 3-nitrophenol (B1666305) and carbon dioxide.

Studies on the acid-catalyzed hydrolysis of related diaryl carbonates, such as diphenyl carbonate and bis(4-nitrophenyl) carbonate, have shown that the reaction rates can be influenced by factors like acid concentration and specific electrolyte effects. rsc.org For instance, the rate of hydrolysis for diphenyl carbonate in aqueous dioxane exhibits a maximum with increasing perchloric acid concentration, a phenomenon attributed to salt effects rather than extensive substrate protonation. rsc.org Conversely, for the more electron-deficient bis(4-nitrophenyl) carbonate, increasing acid concentrations of HCl, H₂SO₄, or HClO₄ were found to decrease the rate of hydrolysis, highlighting the significant impact of substituents on the reaction kinetics. rsc.org

Kinetic Studies of Hydrolysis and Deprotection Rates

Kinetic studies provide quantitative insights into the reactivity of ethyl 3-nitrophenyl carbonate and the factors influencing its hydrolysis and deprotection rates. The rate of hydrolysis is markedly different in acidic versus basic media, a characteristic feature of ester hydrolysis.

Nitrophenyl carbonates are often employed as base-labile protecting groups in organic synthesis. emerginginvestigators.org The rate of their removal (deprotection) is a crucial parameter. Studies on the analogous 4-nitrophenyl carbonates show that they are relatively stable in neutral and acidic aqueous solutions but are readily cleaved under mild basic conditions. emerginginvestigators.org The deprotection can be conveniently monitored by spectrophotometry, as the hydrolysis liberates nitrophenol, which ionizes in basic solution to the intensely colored nitrophenolate ion. emerginginvestigators.org

Kinetic data for the hydrolysis of 4-nitrophenyl benzylcarbonate at various pH values demonstrate the dramatic increase in reaction rate with increasing basicity. For instance, hydrolysis is significantly accelerated at pH 12 and above. emerginginvestigators.org While specific kinetic data for ethyl 3-nitrophenyl carbonate is not as prevalent, the principles are directly applicable. The electronic effect of the nitro group in the meta position is slightly different from the para position, which would result in a quantitative, but not qualitative, difference in hydrolysis rates.

A study on the aminolysis of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates provides a useful comparison. In these reactions, the rate of formation of the tetrahedral intermediate was found to be larger for the 4-nitro isomer than the 3-nitro isomer. acs.org This is attributed to the stronger electron-withdrawing effect of the 4-nitro group, which renders the carbonyl (or thiocarbonyl) carbon more electrophilic and thus more susceptible to nucleophilic attack. acs.org This suggests that the hydrolysis rate for ethyl 3-nitrophenyl carbonate would likely be slower than that of its 4-nitro counterpart under identical conditions.

| Parameter | Observation | Implication |

| Effect of pH | Hydrolysis rate increases significantly with increasing pH. emerginginvestigators.org | The carbonate is stable under acidic/neutral conditions but labile in basic media. |

| Monitoring | Formation of colored 3-nitrophenolate allows for spectrophotometric monitoring. emerginginvestigators.org | Provides a convenient method for tracking deprotection kinetics. |

| Isomer Comparison | The 4-nitro isomer is generally more reactive towards nucleophiles than the 3-nitro isomer. acs.org | The rate of hydrolysis/deprotection is expected to be faster for ethyl 4-nitrophenyl carbonate. |

Other Significant Chemical Transformations

Beyond hydrolysis, the functional groups of ethyl 3-nitrophenyl carbonate allow for other important chemical transformations.

Reduction Reactions of the Nitro Group to Amino Derivatives

The nitro group of ethyl 3-nitrophenyl carbonate can be selectively reduced to an amino group, yielding ethyl 3-aminophenyl carbonate. This transformation is a valuable tool for introducing an amino functionality onto the aromatic ring, which can then be used for further synthetic modifications.

A variety of reducing agents can be employed for the reduction of aromatic nitro compounds. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) and chemical reduction. Chemical reducing agents suitable for this transformation include metals in acidic solution (e.g., tin, iron, or zinc in hydrochloric acid) and metal salts like stannous chloride (SnCl₂). nih.gov For instance, stannous chloride has been effectively used for the reduction of 3-(3-nitrophenyl)propanoic acid, where it also promoted the simultaneous esterification of the carboxylic acid in an ethanol solvent. nih.gov This suggests that SnCl₂ in ethanol could be a viable method for the reduction of ethyl 3-nitrophenyl carbonate.

Titanium-based mediators have also been used for the electrochemical reduction of nitrobenzene (B124822) compounds containing carbonate groups to the corresponding anilines. acs.org This method has been applied to various ortho-substituted nitrobenzenes with carbonate functionalities. acs.org

The choice of reducing agent is crucial to ensure that the carbonate linkage remains intact during the reaction. Milder conditions are generally preferred to avoid hydrolysis of the ester. The resulting ethyl 3-aminophenyl carbonate is a useful intermediate for the synthesis of various compounds, including pharmaceuticals and materials.

| Reducing Agent | Conditions | Product |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, solvent | Ethyl 3-aminophenyl carbonate |

| Stannous Chloride (SnCl₂) | Ethanol, heat nih.gov | Ethyl 3-aminophenyl carbonate |

| Titanium-based mediators | Electrochemical reduction acs.org | Ethyl 3-aminophenyl carbonate |

Comparative Reactivity Studies with Positional Isomers (e.g., Ethyl 4-Nitrophenyl Carbonate)

The position of the nitro group on the phenyl ring has a profound effect on the reactivity of ethyl nitrophenyl carbonates. A comparison between ethyl 3-nitrophenyl carbonate and its positional isomer, ethyl 4-nitrophenyl carbonate, highlights the role of electronic effects.

The 4-nitro group exerts a strong electron-withdrawing effect on the entire molecule through both resonance (mesomeric) and inductive effects. The resonance effect delocalizes the negative charge of the corresponding phenoxide leaving group, making it more stable and thus a better leaving group. This also increases the electrophilicity of the carbonate's carbonyl carbon. In contrast, the 3-nitro group exerts its electron-withdrawing influence primarily through the inductive effect, as resonance delocalization from the meta position is not possible.

As a result, ethyl 4-nitrophenyl carbonate is generally more reactive towards nucleophiles than ethyl 3-nitrophenyl carbonate. This has been demonstrated in kinetic studies of the aminolysis of related thionocarbonates, where the 4-nitro isomer reacted faster than the 3-nitro isomer. acs.org The rate coefficient for the formation of the tetrahedral intermediate (k₁) was found to be larger for the 4-nitro isomer, which was attributed to the greater positive charge on the thiocarbonyl carbon. acs.org

Computational studies on related 4-nitrophenyl carbonates and carbamates also support this trend. Density functional theory (DFT) calculations have shown that the Mulliken charge on the carbonyl carbon is a good indicator of reactivity. emerginginvestigators.org A more positive Mulliken charge correlates with a higher susceptibility to nucleophilic attack. It is expected that the carbonyl carbon of ethyl 4-nitrophenyl carbonate would have a greater positive partial charge than that of ethyl 3-nitrophenyl carbonate, leading to faster hydrolysis and deprotection rates. emerginginvestigators.org This difference in reactivity is a key consideration when designing synthetic routes or developing protecting group strategies.

| Compound | Position of Nitro Group | Electronic Effect | Reactivity |

| Ethyl 3-Nitrophenyl Carbonate | Meta | Inductive (-I) | Less reactive towards nucleophiles. |

| Ethyl 4-Nitrophenyl Carbonate | Para | Inductive (-I) and Resonance (-M) | More reactive towards nucleophiles. acs.org |

Applications of Ethyl 3 Nitrophenyl Carbonate in Advanced Chemical Synthesis

Utility as a Building Block in Complex Organic Molecule Synthesis

Organic building blocks are the fundamental molecular units used to construct more complex compounds, playing a critical role in the synthesis of everything from pharmaceuticals to polymers. hilarispublisher.com The structure of ethyl 3-nitrophenyl carbonate, with its distinct reactive sites, makes it a versatile building block for creating intricate molecular architectures.

In the realm of fine chemical synthesis, where complex, pure substances are produced in limited quantities, ethyl 3-nitrophenyl carbonate serves as a valuable precursor. Its utility stems from the dual reactivity of its structure. The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, while the carbonate portion can undergo transesterification or hydrolysis. smolecule.com The nitro group itself is a key functional group that can be readily transformed into other functionalities, such as amines, which are prevalent in a vast array of target molecules. frontiersin.org This transformative potential allows chemists to introduce nitrogen-containing functionalities into complex structures at a strategic point in a synthetic sequence. For instance, nitro-compounds are considered essential building blocks for the synthesis of complex organic compounds due to the versatile nature of the nitro group. nih.gov

Nitro compounds are indispensable building blocks in the synthesis of molecules relevant to the pharmaceutical and agrochemical industries. frontiersin.orgnih.gov Ethyl 3-nitrophenyl carbonate fits into this category as a key intermediate. The synthesis of many active pharmaceutical ingredients (APIs) and agrochemicals relies on the strategic introduction of an aromatic amine. The reduction of an aromatic nitro group is one of the most reliable methods to achieve this.

By incorporating the ethyl 3-nitrophenyl carbonate scaffold into a larger molecule, synthetic chemists can later convert the nitro group into an amine (aniline derivative). This amine can then be used to form amides, sulfonamides, or other functional groups commonly found in bioactive molecules. The carbonate portion of the molecule can act as a leaving group in reactions designed to link the nitrophenyl ring to other molecular fragments. This strategic use of nitro-containing intermediates is a cornerstone of modern medicinal and process chemistry. nih.gov For example, the synthesis of the tricyclic heterocycle ethyl 2-amino-4-(3-nitrophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate involves a Michael addition reaction with a starting material containing a 3-nitrophenyl group. nih.gov

Table 1: Synthetic Utility of Ethyl 3-Nitrophenyl Carbonate as a Building Block

| Feature | Role in Synthesis | Example Application |

| Nitro Group | Can be reduced to an amine (aniline) | Precursor for creating amide bonds in pharmaceutical targets. |

| Aromatic Ring | Can undergo electrophilic or nucleophilic substitution | Scaffold for building substituted aromatic compounds. |

| Carbonate Moiety | Acts as a reactive site for nucleophilic attack | Used to link the nitrophenyl group to other molecules. |

Application as a Protecting Group in Organic Synthesis

In multi-step organic synthesis, protecting groups are vital for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org Nitrophenyl carbonates, including the 3-nitro isomer, have been developed as effective protecting groups, particularly for amines.

Amines are nucleophilic and will react with many electrophilic reagents. To prevent unwanted side reactions, an amine can be temporarily converted into a less reactive functional group. organic-chemistry.org Ethyl 3-nitrophenyl carbonate can be used to protect primary and secondary amines by converting them into carbamates. masterorganicchemistry.com This reaction renders the nitrogen atom significantly less nucleophilic, thus protecting it during subsequent synthetic steps. organic-chemistry.org

This strategy is particularly important in peptide synthesis, where the α-amino group of one amino acid must be protected while its carboxyl group is coupled to the amino group of another. researchgate.net The resulting nitrophenoxycarbonyl-protected amine is stable under various conditions but can be removed when desired.

An orthogonal protection strategy involves using multiple protecting groups in one molecule that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.org This approach is crucial for the synthesis of complex molecules like peptides and oligosaccharides. wikipedia.org

Nitrophenyl carbonates excel in this role because they are typically base-labile. emerginginvestigators.orgemerginginvestigators.org This contrasts with other common amine protecting groups such as the tert-butyloxycarbonyl (Boc) group, which is removed with acid, and the carboxybenzyl (Cbz) group, which is cleaved by catalytic hydrogenolysis. masterorganicchemistry.com By using a nitrophenyl carbonate to protect one amine and a Boc group to protect another, a chemist can choose to remove either one selectively by treating the molecule with base or acid, respectively. This selective removal is a powerful tool for directing the course of a complex synthesis. emerginginvestigators.orgemerginginvestigators.org

Table 2: Comparison of Amine Protecting Groups in Orthogonal Synthesis

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Orthogonal To |

| Nitrophenoxycarbonyl | Npoc | Base (e.g., piperidine, mild basic hydrolysis) | Boc, Cbz |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Npoc, Cbz |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Npoc, Boc |

The deprotection of an amine shielded by a nitrophenyl carbonate group is typically achieved through base-catalyzed hydrolysis or nucleophilic attack. The mechanism involves the attack of a base (e.g., hydroxide) or a nucleophile at the carbonyl carbon of the carbamate. This step is facilitated by the electron-withdrawing nature of the nitro group, which makes the carbonyl carbon more electrophilic and the nitrophenoxide a good leaving group.

The reaction proceeds through a tetrahedral intermediate, which then collapses, cleaving the carbon-oxygen bond and releasing the free amine, carbon dioxide, and the nitrophenolate ion. emerginginvestigators.org A significant advantage of using nitrophenyl-based protecting groups is that the released nitrophenolate ion is often brightly colored (e.g., yellow for 4-nitrophenolate), which allows the progress of the deprotection reaction to be monitored visually or quantified using UV-visible spectroscopy. emerginginvestigators.orgemerginginvestigators.org Studies have shown this deprotection is most effective in basic conditions, often at a pH of 12 or higher. emerginginvestigators.org

Function as a Research Tool and Derivatization Reagent

The specific chemical characteristics of ethyl 3-nitrophenyl carbonate make it an effective reagent for studying biochemical processes and for chemical derivatization to aid in analytical detection.

Ethyl 3-nitrophenyl carbonate is an effective tool for probing the kinetics and mechanisms of enzymes, particularly hydrolases like esterases and proteases. smolecule.com The principle of its use is analogous to that of other nitrophenyl esters, such as p-nitrophenyl acetate (B1210297), which are widely used in classic enzyme assays. libretexts.orgacs.org

When an enzyme catalyzes the hydrolysis of ethyl 3-nitrophenyl carbonate, it cleaves the ester bond, releasing ethyl carbonate and the 3-nitrophenolate ion. The 3-nitrophenolate ion is a chromophore that exhibits strong absorbance at a specific wavelength (near 400 nm), allowing its production to be monitored in real-time using a spectrophotometer. libretexts.orgsemanticscholar.org This provides a continuous and convenient method for measuring the rate of the enzymatic reaction.

The study of enzymes like chymotrypsin (B1334515) with nitrophenyl substrates has revealed a two-phase reaction mechanism. libretexts.org

Acylation (Initial Burst): A rapid initial reaction where the enzyme's active site (e.g., a serine residue) attacks the carbonate, displacing the nitrophenolate and forming a covalent acyl-enzyme intermediate. This corresponds to a rapid increase in absorbance, often called the "burst" phase. researchgate.net

Deacylation (Steady-State): A slower, rate-limiting step where the acyl-enzyme intermediate is hydrolyzed by water, regenerating the free enzyme and releasing the second product. This phase is observed as a slower, linear increase in absorbance, known as the steady-state rate. libretexts.org

By analyzing the kinetics of both phases, researchers can determine key enzymatic parameters that describe the catalytic efficiency and substrate affinity. pnas.org

Table 1: Key Enzyme Kinetic Parameters Obtainable Using Nitrophenyl Substrates

| Parameter | Description | Significance |

| K m (Michaelis Constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). | Represents the affinity of the enzyme for the substrate; a lower Km indicates a higher affinity. pnas.org |

| k cat (Turnover Number) | The maximum number of substrate molecules converted to product per enzyme active site per unit of time. | Measures the catalytic efficiency of the enzyme once the substrate is bound. |

| k cat /K m | The specificity constant, representing the overall efficiency of the enzyme for a particular substrate. | Reflects both the binding affinity and the catalytic activity, providing a measure of how efficiently an enzyme converts a substrate to a product at low substrate concentrations. researchgate.net |

This table outlines the fundamental kinetic constants that can be derived from assays using substrates like ethyl 3-nitrophenyl carbonate, providing deep insight into enzyme function.

In analytical chemistry, particularly in separation sciences like High-Performance Liquid Chromatography (HPLC), many analytes are difficult to detect because they lack a chromophore—a part of a molecule that absorbs ultraviolet or visible light. sigmaaldrich.comjasco-global.com Chemical derivatization is a technique used to attach a chromophore to such analytes, rendering them easily detectable. researchgate.netresearchgate.net

Ethyl 3-nitrophenyl carbonate is an effective pre-column derivatization reagent for this purpose. Its nitrophenyl group is a strong chromophore. The compound can react with analytes containing nucleophilic functional groups, such as primary and secondary amines or alcohols, through a nucleophilic acyl substitution reaction. nih.gov This reaction covalently attaches the nitrophenyl moiety to the target analyte, allowing for its sensitive detection by a UV-Vis detector following HPLC separation. Reagents like bis(4-nitrophenyl) carbonate are known to be effective for preparing activated esters for such purposes. sigmaaldrich.com

While ethyl 3-nitrophenyl carbonate is used to derivatize amines and alcohols, other reagents are used for different functional groups. For instance, 2-nitrophenylhydrazine (B1229437) is a well-established derivatization reagent used specifically for compounds containing carbonyl groups (aldehydes and ketones). nih.govresearchgate.netresearchgate.net It reacts with the carbonyl to form a stable 2-nitrophenylhydrazone, which is highly chromophoric and readily analyzed by HPLC-UV. researchgate.netnih.gov The use of different derivatizing agents tailored to specific functional groups is a cornerstone of modern analytical chemistry. greyhoundchrom.comsdiarticle4.com

Table 2: Examples of Derivatization Reactions for Analytical Detection

| Derivatizing Reagent | Target Functional Group | Product | Purpose |

| Ethyl 3-nitrophenyl carbonate | Primary/Secondary Amine (R-NH₂) | N-substituted carbamate | Introduces a nitrophenyl chromophore for UV detection of amines. nih.gov |

| Ethyl 3-nitrophenyl carbonate | Alcohol (R-OH) | Carbonate ester | Introduces a nitrophenyl chromophore for UV detection of alcohols. researchgate.net |

| 2-Nitrophenylhydrazine | Aldehyde/Ketone (R-C=O) | 2-Nitrophenylhydrazone | Introduces a nitrophenyl chromophore for UV detection of carbonyls. nih.govresearchgate.net |

This table illustrates how ethyl 3-nitrophenyl carbonate and other reagents like 2-nitrophenylhydrazine are used to tag specific functional groups on analyte molecules, enabling their detection in analytical systems.

Role in Materials Science and Polymer Chemistry

The structural attributes of ethyl 3-nitrophenyl carbonate, namely the reactive carbonate group and the electronically active nitrophenyl ring, make it a valuable building block in materials science and polymer chemistry.

Ethyl 3-nitrophenyl carbonate can be used in the synthesis of novel materials possessing tailored electronic or optical properties. smolecule.com The nitro group (NO₂) is a powerful electron-withdrawing group, which, when incorporated into a conjugated system like a phenyl ring, can create significant charge polarization within the molecule. This feature is highly sought after for creating materials with non-linear optical (NLO) properties, which are essential for applications in telecommunications and optical computing.

The presence of the 3-nitrophenyl group can also influence the electronic characteristics of materials. For example, when incorporated into conductive polymers or used to create charge-transfer complexes, it can modify the material's band gap, conductivity, and electrochemical behavior. scispace.comnih.gov Researchers have developed various sensors for detecting nitrophenols and their derivatives, highlighting the electrochemical activity of this functional group. acs.orgnih.gov

Table 3: Impact of the Nitrophenyl Moiety on Material Properties

| Material Type | Property Influenced | Mechanism of Action | Potential Application |

| Non-Linear Optical (NLO) Crystals | Second-order hyperpolarizability | The electron-withdrawing nitro group creates a molecular dipole and enhances the asymmetric charge distribution required for NLO effects. | Frequency doubling in lasers, optical switching. |

| Functionalized Graphene | Electrochemical Response | The nitrophenyl group can alter the electronic structure and surface properties of graphene, improving its performance as a sensor. nih.gov | Highly sensitive electrochemical sensors for environmental or biological analytes. scispace.com |

| Charge-Transfer Complexes | Electrical Conductivity | The nitrophenyl group acts as an electron acceptor when paired with an electron-donating molecule, facilitating charge transfer and conductivity. | Organic semiconductors, components in solar cells. |

This table summarizes how the specific structural features of the 3-nitrophenyl group, introduced via precursors like ethyl 3-nitrophenyl carbonate, can be harnessed to create advanced functional materials.

Ethyl 3-nitrophenyl carbonate and related nitrophenyl carbonates are valuable precursors in the synthesis of advanced polymers. chemimpex.com They can be used to introduce specific functionalities into polymer chains or to create monomers for specialized polymerization reactions.

One key application is in the synthesis of functional polyurethanes or polycarbamates. nih.govbeilstein-journals.org The carbonate can react with diamines to form urethane (B1682113) linkages, a fundamental reaction in polyurethane chemistry. nih.gov More advanced applications involve using nitrophenyl carbonate-containing monomers in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. tcichemicals.com

Furthermore, the nitro group on the phenyl ring serves as a versatile chemical handle. After polymerization, the nitro groups along the polymer backbone can be chemically modified, most commonly by reduction to an amino group (-NH₂). These new amino groups can then be used for a variety of post-polymerization modifications, such as:

Cross-linking to improve the mechanical and thermal stability of the polymer.

Grafting other polymer chains or molecules to create complex architectures.

Attaching bioactive molecules, such as drugs or targeting ligands, for biomedical applications. tcichemicals.com

This strategy allows for the creation of sophisticated, functional polymeric materials that would be difficult to synthesize directly. For example, research has shown that p-nitrophenyl carbonate monomers can be incorporated into polymers and subsequently reacted with drugs like doxorubicin (B1662922) to create nanoparticles for therapeutic use. tcichemicals.com

Table 4: Ethyl 3-Nitrophenyl Carbonate in Polymer Synthesis

| Polymer Architecture | Role of Ethyl 3-Nitrophenyl Carbonate | Post-Polymerization Modification | Potential Application |

| Functional Polyurethanes | Acts as a co-monomer or end-capping agent. | Reduction of NO₂ to NH₂ for subsequent reactions. | Adhesives, coatings, foams with tunable properties. chemimpex.comnih.gov |

| Side-Chain Functionalized Polymers | Used to synthesize a monomer (e.g., a nitrophenyl carbonate-containing acrylate). | Reduction of NO₂ and subsequent coupling of biomolecules. | Drug delivery systems, bioconjugates. tcichemicals.com |

| Graft Copolymers | Provides reactive sites (via the nitro group) on a polymer backbone. | Reduction of NO₂ to NH₂ followed by initiation of a new polymer chain. | Compatibilizers for polymer blends, advanced membranes. |

This table demonstrates the utility of ethyl 3-nitrophenyl carbonate as a versatile building block for creating complex and functional polymeric structures for a range of advanced applications.

Advanced Spectroscopic Characterization Methodologies for Ethyl 3 Nitrophenyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule and their neighboring environments. For ethyl 3-nitrophenyl carbonate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the aromatic protons of the 3-nitrophenyl group.

The ethyl group protons will appear as a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom and a methyl group, leading to a downfield shift and splitting into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons.

The aromatic protons on the 3-nitrophenyl ring will exhibit more complex splitting patterns in the downfield region of the spectrum due to the electron-withdrawing effects of the nitro group and the carbonate linkage. The proton ortho to the nitro group is expected to be the most deshielded. The relative positions and coupling constants (J-values) of these aromatic signals are key to confirming the meta-substitution pattern on the benzene (B151609) ring.

Expected ¹H NMR Chemical Shifts for Ethyl 3-Nitrophenyl Carbonate

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.4 | Triplet |

| Ethyl -CH₂- | ~4.4 | Quartet |

| Aromatic H | ~7.4 - 8.2 | Multiplet |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbonyl and Aromatic Carbons

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in ethyl 3-nitrophenyl carbonate will produce a distinct signal in the spectrum.

The most downfield signal is typically the carbonyl carbon of the carbonate group, appearing in the 150-160 ppm range. The aromatic carbons will resonate in the region of approximately 115-155 ppm. The carbon atom directly attached to the nitro group (C-NO₂) will be significantly influenced by its strong electron-withdrawing nature. The carbon attached to the carbonate oxygen (C-O) will also be shifted downfield. The two carbons of the ethyl group will appear in the upfield region of the spectrum, with the methylene carbon (-CH₂-) being more downfield than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom. chemicalbook.comlibretexts.org

Expected ¹³C NMR Chemical Shifts for Ethyl 3-Nitrophenyl Carbonate

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~65 |

| Aromatic C-H | ~115 - 130 |

| Aromatic C-O | ~151 |

| Aromatic C-NO₂ | ~148 |

| Carbonyl C=O | ~153 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While ¹H and ¹³C NMR are fundamental, advanced 2D NMR techniques can provide deeper structural insights and unambiguously assign all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It is particularly useful for identifying quaternary (non-protonated) carbons, such as the carbonyl carbon and the aromatic carbons attached to the oxygen and nitro groups, by observing their correlations to nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which can be useful for determining the preferred conformation of the molecule, particularly the orientation of the carbonate group relative to the phenyl ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Identification of Carbonyl Stretching Frequencies

The carbonyl (C=O) group of the carbonate is one of the most prominent features in the IR spectrum of ethyl 3-nitrophenyl carbonate. Organic carbonates show a strong C=O stretching absorption band. docbrown.info For aromatic carbonates, this peak is typically found at a relatively high wavenumber, generally in the range of 1760-1785 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group may cause a slight shift in this frequency compared to an unsubstituted phenyl carbonate.

Characterization of Nitro Group and Aromatic Vibrations

The nitro (NO₂) group has two characteristic and strong stretching vibrations. sigmaaldrich.com

Asymmetric NO₂ Stretch: This typically appears in the region of 1500-1550 cm⁻¹. For aromatic nitro compounds, this band is very intense and is a reliable indicator of the presence of the nitro group.

Symmetric NO₂ Stretch: This vibration results in a strong absorption in the 1335-1370 cm⁻¹ range.

In addition to the nitro group vibrations, the IR spectrum will show several bands corresponding to the aromatic ring. These include:

Aromatic C-H Stretching: Weak to medium bands typically appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of medium to weak absorptions in the 1450-1600 cm⁻¹ region.

C-H Bending (Out-of-Plane): These bands in the 680-900 cm⁻¹ region can sometimes provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic bands are expected.

The spectrum will also contain C-O stretching vibrations from the carbonate and ether linkages, typically appearing in the 1000-1300 cm⁻¹ range.

Expected IR Absorption Frequencies for Ethyl 3-Nitrophenyl Carbonate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | ~1760 - 1785 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | ~1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1335 - 1370 | Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Weak |

| Aliphatic C-H | Stretch | ~2850 - 3000 | Medium |

| C-O | Stretch | ~1000 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of "Ethyl 3-nitrophenyl carbonate". The choice of ionization technique is critical for obtaining high-quality data.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of moderately polar molecules like "Ethyl 3-nitrophenyl carbonate" without causing significant fragmentation. This allows for the precise determination of its molecular weight.

In a typical ESI-MS experiment, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For "Ethyl 3-nitrophenyl carbonate," this process would primarily result in the formation of protonated molecules [M+H]⁺ or adducts with cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.

The expected monoisotopic mass of "Ethyl 3-nitrophenyl carbonate" (C₉H₉NO₅) is approximately 211.0481 g/mol . High-resolution mass spectrometry would be able to confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), providing unambiguous confirmation of the elemental composition.

Table 1: Theoretical ESI-MS Data for Ethyl 3-Nitrophenyl Carbonate

| Ion Species | Chemical Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀NO₅]⁺ | 212.0553 |

| [M+Na]⁺ | [C₉H₉NO₅Na]⁺ | 234.0373 |

Note: These are theoretical values. Experimental values may vary slightly.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and for identifying and characterizing reaction intermediates and byproducts in complex mixtures. In an MS/MS experiment, a specific ion (a precursor ion) from the initial mass spectrum is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed.

The study of reaction intermediates, for instance in hydrolysis or aminolysis reactions, would be particularly insightful. By monitoring the reaction mixture over time with LC-MS/MS, one could identify and track the formation of key intermediates, such as the 3-nitrophenoxide ion, and various reaction byproducts. This information is invaluable for understanding reaction mechanisms and optimizing reaction conditions. General fragmentation patterns of related compounds suggest that the nitroaromatic ring provides a stable core, with fragmentation often initiated at the more labile ester and carbonate bonds. nih.govwhitman.eduyoutube.comuni-saarland.de

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure of "Ethyl 3-nitrophenyl carbonate" and is a powerful tool for monitoring reactions involving this compound.

The UV-Vis absorption spectrum of "Ethyl 3-nitrophenyl carbonate" is dominated by the electronic transitions of the nitrophenyl chromophore. The presence of the nitro group (—NO₂) and the phenyl ring creates a conjugated system that absorbs light in the ultraviolet region.

The parent chromophore, 3-nitrophenol (B1666305), exhibits characteristic absorption bands. In acidic to neutral aqueous solutions, 3-nitrophenol typically shows absorption maxima around 272 nm and 328 nm. nih.gov Another source indicates a maximum at 340 nm, with the absorption band extending into the visible region. docbrown.info Upon deprotonation in basic media to form the 3-nitrophenolate ion, a significant bathochromic (red) shift is observed, with the appearance of a strong absorption band at a longer wavelength, often around 390-400 nm. This is due to the increased electron-donating ability of the phenoxide oxygen, which enhances the charge-transfer character of the electronic transition. researchgate.netnih.gov

The esterification of the phenolic hydroxyl group to form "Ethyl 3-nitrophenyl carbonate" would be expected to cause a hypsochromic (blue) shift compared to the 3-nitrophenolate ion, with the spectrum more closely resembling that of protonated 3-nitrophenol.

Table 2: Typical UV-Vis Absorption Maxima for the 3-Nitrophenyl Chromophore

| Compound/Ion | Solvent/pH | Approximate λ_max (nm) | Reference |

|---|---|---|---|

| 3-Nitrophenol | Water (acidic/neutral) | 272, 328 | nih.gov |

| 3-Nitrophenol | Not specified | 340 | docbrown.info |

| 3-Nitrophenolate | Water (basic) | ~390-400 | researchgate.netnih.gov |

The distinct color change associated with the release of the 3-nitrophenolate ion makes UV-Vis spectrophotometry an excellent method for monitoring the kinetics of reactions involving "Ethyl 3-nitrophenyl carbonate," particularly its use as a protecting group. emerginginvestigators.org

For instance, in the hydrolysis of "Ethyl 3-nitrophenyl carbonate" under basic conditions, the colorless carbonate is cleaved to release the yellow 3-nitrophenolate ion. The rate of this reaction can be conveniently followed by monitoring the increase in absorbance at the λ_max of the 3-nitrophenolate ion (around 390-400 nm) over time. emerginginvestigators.orgcdnsciencepub.com

By applying the Beer-Lambert law, the concentration of the released 3-nitrophenolate can be calculated at different time points, allowing for the determination of the reaction rate and the rate constant. This approach has been successfully used to study the hydrolysis kinetics of similar p-nitrophenyl esters and carbonates. emerginginvestigators.orgcdnsciencepub.comoarjpublication.com The data obtained from such kinetic studies are crucial for comparing the lability of different protecting groups and for understanding the influence of reaction conditions such as pH and solvent on the deprotection process. emerginginvestigators.org

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of "Ethyl 3-nitrophenyl carbonate" would provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct an electron density map, from which the positions of the individual atoms can be determined.

A crystal structure would reveal:

The planarity of the phenyl ring.

The geometry of the nitro group and its orientation relative to the ring.

The conformation of the ethyl carbonate chain.

The nature of any intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the crystal packing.

However, a search of publicly available crystallographic databases did not yield a crystal structure for "Ethyl 3-nitrophenyl carbonate." The successful application of this technique is contingent upon the ability to grow single crystals of suitable size and quality. While no specific data is available for the target compound, X-ray crystallography remains a powerful potential tool for its detailed structural characterization, should suitable crystals be obtained.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Ethyl 3-nitrophenyl carbonate |

| 3-Nitrophenol |

| 3-Nitrophenolate |

| p-Nitrophenyl esters |

Theoretical and Computational Chemistry Studies on Ethyl 3 Nitrophenyl Carbonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool in modern computational chemistry for investigating the electronic structure and properties of molecules. DFT calculations for nitrophenyl carbonates, which are structurally related to Ethyl 3-nitrophenyl carbonate, have provided valuable information on their reactivity.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of viable reaction pathways and the characterization of transition states. For nitrophenyl carbonates, reactions such as hydrolysis and aminolysis are of significant interest. While specific studies on Ethyl 3-nitrophenyl carbonate are not extensively documented, research on related compounds like 4-nitrophenyl carbonates reveals that these reactions typically proceed through a stepwise mechanism involving a tetrahedral intermediate. libretexts.org DFT can be used to calculate the energies of reactants, intermediates, transition states, and products, thus elucidating the reaction mechanism. For instance, in the aminolysis of 4-nitrophenyl phenyl carbonate, DFT studies support a mechanism where the reaction proceeds through a zwitterionic tetrahedral intermediate. researchgate.net

In the context of Ethyl 3-nitrophenyl carbonate, DFT could be employed to model its reaction with various nucleophiles. Such calculations would predict the activation energy barriers for different potential pathways, helping to determine the most likely reaction mechanism. For example, in the hydrolysis of nitrophenyl carbonates, DFT calculations have supported the observation that the reaction is faster in basic conditions due to a more favorable nucleophilic attack on the carbonyl carbon. emerginginvestigators.org

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of Ethyl 3-nitrophenyl carbonate This table is illustrative and based on general principles of carbonate reactions, as specific data for Ethyl 3-nitrophenyl carbonate is not available.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ethyl 3-nitrophenyl carbonate + Nucleophile) | 0 |

| Transition State 1 | +15 |

| Tetrahedral Intermediate | +5 |

| Transition State 2 | +12 |

| Products | -10 |

Elucidation of Electronic Effects (e.g., Nitro Group Electron-Withdrawing Influence)

The nitro (NO₂) group is a strong electron-withdrawing group due to both inductive and resonance effects. nih.gov When positioned on the phenyl ring, it significantly influences the electronic properties of the entire molecule. In Ethyl 3-nitrophenyl carbonate, the nitro group is at the meta position relative to the carbonate substituent.

At the meta position, the electron-withdrawing effect of the nitro group is primarily inductive, as the resonance effect is most pronounced at the ortho and para positions. libretexts.orgyoutube.com This inductive withdrawal of electron density makes the aromatic ring more electron-deficient. Consequently, the carbonyl carbon of the carbonate group becomes more electrophilic, enhancing its reactivity towards nucleophiles. DFT calculations can quantify this electronic effect by computing atomic charges, electrostatic potential maps, and frontier molecular orbital energies. For example, a higher positive partial charge on the carbonyl carbon, as would be predicted by DFT, correlates with increased susceptibility to nucleophilic attack.

Stabilization of Transition States through Resonance Interactions

While the resonance effect of a meta-nitro group on the ground state of the phenyl ring is limited, it can play a role in stabilizing the transition states of certain reactions. In nucleophilic aromatic substitution reactions, for instance, the nitro group can stabilize the negative charge of the Meisenheimer complex intermediate through resonance, even when in the meta position, although less effectively than from the ortho or para positions.

For reactions at the carbonate group, the primary electronic influence of the meta-nitro group is inductive. However, any electronic communication between the reacting center and the nitro group, even if indirect, can be analyzed using DFT to understand its impact on transition state stability.

Comparison of Calculated Spectroscopic Data with Experimental Values

A powerful application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. DFT calculations can provide theoretical values for:

Infrared (IR) spectra: By calculating the vibrational frequencies of the molecule. For Ethyl 3-nitrophenyl carbonate, characteristic peaks for the C=O stretch of the carbonate and the symmetric and asymmetric stretches of the nitro group could be predicted.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of ¹H and ¹³C nuclei.

UV-Vis spectra: Through time-dependent DFT (TD-DFT), which can predict electronic transition energies and oscillator strengths.

Research on related nitrophenyl compounds has shown good agreement between DFT-calculated and experimentally measured spectroscopic data, lending confidence to the theoretical models. mdpi.com For example, studies on other organic carbonates have successfully used DFT to analyze changes in IR spectra upon interaction with other molecules. libretexts.org

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table is a template, as specific comprehensive data for Ethyl 3-nitrophenyl carbonate is not readily available in the searched literature.

| Spectroscopic Parameter | Calculated Value (DFT) | Experimental Value |

| C=O Stretch (IR, cm⁻¹) | e.g., 1760 | e.g., 1755 |

| NO₂ Asymmetric Stretch (IR, cm⁻¹) | e.g., 1530 | e.g., 1525 |

| Carbonyl ¹³C Shift (NMR, ppm) | e.g., 153.5 | e.g., 154.0 |

| Aromatic ¹H Shifts (NMR, ppm) | e.g., 7.5-8.5 | e.g., 7.4-8.4 |

Advanced Computational Analyses

Beyond standard DFT calculations, more advanced computational techniques can provide a deeper understanding of the molecule's dynamic behavior and conformational preferences.

Potential Energy Surface (PES) Mapping for Conformational Landscapes

The concept of a Potential Energy Surface (PES) is fundamental in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For a flexible molecule like Ethyl 3-nitrophenyl carbonate, which has several rotatable bonds (e.g., around the C-O and O-C₂H₅ bonds), there are multiple possible conformations.

A detailed mapping of the PES can reveal the various low-energy conformations (local minima) and the energy barriers (transition states) that separate them. lumenlearning.comlibretexts.org This conformational landscape is crucial for understanding the molecule's average structure and how its shape might influence its reactivity and interactions with other molecules. For example, the orientation of the ethyl group relative to the phenyl ring can be explored to find the most stable conformer. Advanced computational methods can systematically scan the rotational angles to build a comprehensive PES, providing insights into the molecule's flexibility and preferred shapes. While specific PES studies on Ethyl 3-nitrophenyl carbonate are not prominent in the literature, the principles of conformational analysis using PES are well-established for similar organic molecules. researchgate.netrsc.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. researchgate.net This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most capable of accepting electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity. taylorandfrancis.com

For ethyl 3-nitrophenyl carbonate, theoretical calculations, such as those performed using Density Functional Theory (DFT), can determine the energies of the HOMO and LUMO. These values provide insights into the molecule's electrophilic and nucleophilic nature. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for Ethyl 3-Nitrophenyl Carbonate (Illustrative Data)

| Parameter | Energy (eV) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | ΔE = ELUMO - EHOMO |

Note: The specific energy values for ethyl 3-nitrophenyl carbonate would require dedicated computational studies. The table illustrates the type of data generated.

AIM Charge and Molecular Electrostatic Potential (MEP) Analyses

Atoms in Molecules (AIM) charge analysis and Molecular Electrostatic Potential (MEP) are computational tools that provide further details about the electronic distribution and reactivity of a molecule.

AIM Charge Analysis: This method partitions the electron density of a molecule to assign a charge to each atom. For instance, in a related compound, 4-nitrophenyl benzylcarbonate, the Mulliken charge at the carbonyl carbon was calculated to be 0.516. emerginginvestigators.org This positive charge indicates that the carbonyl carbon is an electrophilic site, susceptible to nucleophilic attack. emerginginvestigators.org A similar analysis for ethyl 3-nitrophenyl carbonate would quantify the charge on its atoms, identifying potential sites for reaction.

Molecular Electrostatic Potential (MEP) Analysis: MEP maps visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps use a color scale to represent different potential values, where red typically indicates regions of negative potential (nucleophilic sites) and blue indicates regions of positive potential (electrophilic sites). researchgate.net For ethyl 3-nitrophenyl carbonate, an MEP analysis would highlight the electron-rich areas, such as the oxygen atoms of the nitro and carbonate groups, and electron-poor areas, like the carbonyl carbon and the aromatic protons. researchgate.netimist.ma This visual representation is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) and Hammett Parameter Correlations

Hammett Parameter Correlations: The Hammett equation is a linear free-energy relationship that describes the effect of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. wikipedia.orglibretexts.org It is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the type of reaction. wikipedia.org

For ethyl 3-nitrophenyl carbonate, the nitro group is in the meta position. The Hammett substituent constant (σ) for a meta-nitro group is positive, indicating that it is an electron-withdrawing group that increases the reactivity towards nucleophiles. For example, the alkaline hydrolysis of ethyl benzoates is a reaction for which Hammett parameters are well-established. The positive reaction constant (ρ) for this reaction (+2.498) indicates that electron-withdrawing groups accelerate the reaction rate. wikipedia.org Therefore, the presence of the 3-nitro group in ethyl 3-nitrophenyl carbonate would be expected to increase its rate of hydrolysis compared to unsubstituted ethyl phenyl carbonate.

Table 2: Hammett Equation Data for Alkaline Hydrolysis of Substituted Ethyl Benzoates

| Substituent (meta) | σm |

| -NO₂ | +0.71 |

| -CN | +0.56 |

| -Br | +0.39 |

| -H | 0.00 |

| -CH₃ | -0.07 |

Source: Data derived from established Hammett constant tables.

Integration of Computational and Experimental Data for Mechanistic Elucidation

A comprehensive understanding of the chemical behavior of ethyl 3-nitrophenyl carbonate is best achieved by integrating computational and experimental data. libretexts.org Theoretical calculations, such as DFT, can provide detailed insights into the molecule's electronic structure, potential energy surfaces, and transition states for various reaction pathways. researchgate.net This information can then be used to interpret and rationalize experimental observations.

For example, computational studies can predict the most likely sites for nucleophilic attack, which can then be verified experimentally through product analysis of reactions with different nucleophiles. Similarly, calculated reaction barriers can be correlated with experimentally determined reaction rates under various conditions. The study of related p-nitrophenyl carbonates has shown that they are highly reactive towards nucleophiles like DBU and DBN, leading to ring-opening reactions. beilstein-journals.org Computational modeling could elucidate the mechanism of such reactions for ethyl 3-nitrophenyl carbonate.

By combining the predictive power of computational chemistry with the empirical evidence from laboratory experiments, a detailed and robust mechanistic understanding of the reactivity and properties of ethyl 3-nitrophenyl carbonate can be developed.

Methodological Considerations and Analytical Validation in Research on Ethyl 3 Nitrophenyl Carbonate

Purity Assessment and Quality Control

The accurate determination of the purity of ethyl 3-nitrophenyl carbonate is the foundation of any meaningful research. Impurities can significantly impact reaction kinetics, yield, and the toxicological profile of the compound. Therefore, robust quality control measures are essential.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of ethyl 3-nitrophenyl carbonate. A well-developed HPLC method can separate the main compound from starting materials, byproducts, and degradation products.

A typical reversed-phase HPLC method for the analysis of nitrophenyl compounds can be adapted for ethyl 3-nitrophenyl carbonate. nih.gov The method validation would encompass specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) containing 0.1% phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Under these conditions, ethyl 3-nitrophenyl carbonate would be well-retained and separated from more polar impurities. The retention time for the pure compound would be established, and the presence of other peaks would indicate impurities. The area of each peak in the chromatogram is proportional to the concentration of the corresponding substance, allowing for quantitative purity assessment. For instance, a purity level of ≥98% is often required for research applications. houstonem.com

Experimental Design and Optimization Strategies

Systematic experimental design is crucial for optimizing the synthesis of ethyl 3-nitrophenyl carbonate and for understanding the factors that influence its reactivity.

The synthesis of ethyl 3-nitrophenyl carbonate, typically from 3-nitrophenol (B1666305) and ethyl chloroformate in the presence of a base, is sensitive to various parameters. Controlled experiments are designed to systematically vary one parameter at a time while keeping others constant to determine its effect on the reaction yield and purity.

Solvent Polarity: The choice of solvent can significantly influence the reaction rate and the formation of byproducts. A study on the synthesis of similar organic carbonates might compare solvents of varying polarities, such as dichloromethane (B109758) (non-polar aprotic), acetonitrile (polar aprotic), and N,N-dimethylformamide (DMF) (polar aprotic). The yield and purity of ethyl 3-nitrophenyl carbonate would be measured for each solvent to identify the optimal medium.

Moisture: The presence of moisture can lead to the hydrolysis of ethyl chloroformate, a key reagent, to form ethanol (B145695) and hydrochloric acid. This not only consumes the reagent but the acid produced can also lead to unwanted side reactions. Experiments would be conducted under strictly anhydrous conditions and compared with reactions where controlled amounts of water are introduced to quantify the impact of moisture on the reaction outcome.

During the synthesis of ethyl 3-nitrophenyl carbonate, several byproducts can potentially form. Identifying these byproducts is crucial for optimizing the reaction to minimize their formation and for understanding the reaction mechanism. Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose. thermofisher.com

Potential Byproducts in the Synthesis of Ethyl 3-Nitrophenyl Carbonate:

| Byproduct | Potential Origin |

| Diethyl Carbonate | Self-condensation of ethyl chloroformate or reaction with ethanol (formed from hydrolysis of ethyl chloroformate). |

| Bis(3-nitrophenyl) Carbonate | Reaction of 3-nitrophenol with an intermediate or disproportionation. |

| Ethyl 3-nitrophenyl Ether | Decarboxylation of the product, although less likely under standard conditions. |

| Unreacted 3-Nitrophenol | Incomplete reaction. |

| Unreacted Ethyl Chloroformate | Incomplete reaction or use of excess reagent. |

An LC-MS/MS method would be developed to separate these potential byproducts from the main product. The mass spectrometer would then be used to determine the mass-to-charge ratio (m/z) of each component, and fragmentation patterns (MS/MS) would provide structural information for definitive identification.

Advanced Characterization Techniques for Specific Research Problems

For more complex research questions, such as understanding reaction failures or characterizing novel properties, advanced analytical techniques are employed.

In instances of unexpected low yield, product discoloration, or the formation of insoluble matter, a failure analysis is necessary. Scanning Electron Microscopy coupled with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) can be a valuable tool in such investigations, particularly when inorganic contaminants are suspected. houstonem.com

Hypothetical Failure Scenario:

A batch synthesis of ethyl 3-nitrophenyl carbonate results in a significantly lower yield and the formation of a fine, dark precipitate. It is hypothesized that the catalyst or a starting material was contaminated.

SEM Analysis: The precipitate would be isolated and examined under an SEM. The SEM provides high-resolution images of the material's morphology, revealing its particle size, shape, and surface texture. This can help to distinguish between amorphous organic byproducts and crystalline inorganic contaminants.

EDS Analysis: The EDS detector, integrated with the SEM, would then be used to determine the elemental composition of the precipitate. For example, EDS analysis might reveal the presence of unexpected elements such as iron, chromium, and nickel, suggesting contamination from a stainless-steel reactor or spatula. Alternatively, it might identify elements like silicon or aluminum, pointing to contamination from silica (B1680970) gel or alumina (B75360) used in a previous purification step.

By identifying the nature and source of the contaminant, the reaction conditions or purification procedures can be modified to prevent future failures, thus optimizing the synthetic protocol.

Q & A

Q. What are the common synthetic routes for preparing Ethyl 3-nitrophenyl carbonate, and what reaction conditions are critical for optimizing yield?

Ethyl 3-nitrophenyl carbonate can be synthesized via esterification or Michael addition reactions. For example, Michael addition using ethyl cyanoacetate and nitrophenyl-substituted intermediates in ethanol with piperidine as a catalyst under reflux (6 hours, 68% yield) is effective . Key conditions include solvent choice (ethanol), catalyst (piperidine), and reflux duration. Purification via recrystallization ensures product integrity.

Q. How can researchers characterize the structural integrity of Ethyl 3-nitrophenyl carbonate using spectroscopic methods?

Infrared (IR) spectroscopy is critical for identifying functional groups. For nitrophenyl esters, key IR peaks include C=O stretching (~1700 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520–1350 cm⁻¹). Additional methods like NMR (for regiochemistry) and HPLC (purity) are recommended, though IR remains foundational .

Q. What solvent systems are optimal for recrystallizing Ethyl 3-nitrophenyl carbonate derivatives?

Ethanol is widely used for recrystallization due to its polarity and ability to dissolve nitrophenyl intermediates at elevated temperatures. For example, Ethyl 2-amino-4-(3-nitrophenyl)acetate was recrystallized from ethanol, yielding 68% with a melting point of 493 K .

Advanced Research Questions

Q. How does the position of the nitro group (meta vs. para) influence the reactivity and regioselectivity of nitrophenyl-substituted esters?

Substituent position significantly impacts reaction outcomes. For example, in ethyl cinnamate derivatives, the meta-nitro isomer (Ethyl-3-(3-nitrophenyl)acrylate) exhibits a 5.2:1 product ratio, while the para-nitro isomer shows 1:1, indicating steric and electronic effects on regioselectivity . Meta-substitution may hinder resonance stabilization, altering reaction pathways.

Q. What strategies address challenges in impurity profiling for Ethyl 3-nitrophenyl carbonate during pharmaceutical synthesis?

Total impurity analysis (organic + inorganic) is essential. For related compounds, impurities like N-benzyl-N-methyl-ethanolamine are monitored via HPLC with UV detection. Column chromatography and mass spectrometry (LC-MS) are recommended for isolating and identifying trace impurities .

Q. How does the Michael addition mechanism facilitate carbon-carbon bond formation in nitrophenyl ester derivatives?